molecular formula C16H9ClO4 B14266962 1,9-Anthracenedicarboxylic acid, 7-chloro- CAS No. 140937-16-2

1,9-Anthracenedicarboxylic acid, 7-chloro-

Cat. No.: B14266962
CAS No.: 140937-16-2
M. Wt: 300.69 g/mol
InChI Key: DNWFSQJINWTDDD-UHFFFAOYSA-N
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Description

1,9-Anthracenedicarboxylic acid, 7-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at positions 1 and 9 of the anthracene ring, with a chlorine atom substituted at position 7. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Anthracenedicarboxylic acid, 7-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The chlorination reaction can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the 7-position.

Industrial Production Methods

In an industrial setting, the production of 1,9-Anthracenedicarboxylic acid, 7-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,9-Anthracenedicarboxylic acid, 7-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,9-Anthracenedicarboxylic acid, 7-chloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of fluorescent materials and organic semiconductors.

    Biology and Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9-Anthracenedicarboxylic acid, 7-chloro- involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to participate in electron transfer reactions, which can influence various biochemical pathways. The presence of the chlorine atom and carboxylic acid groups allows the compound to form specific interactions with target molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxylic acid: Lacks the second carboxylic acid group and chlorine substitution.

    9,10-Anthracenedicarboxylic acid: Has carboxylic acid groups at positions 9 and 10 instead of 1 and 9.

    1,8-Anthracenedicarboxylic acid: Carboxylic acid groups at positions 1 and 8, without chlorine substitution.

Uniqueness

1,9-Anthracenedicarboxylic acid, 7-chloro- is unique due to the specific positioning of its functional groups. The presence of the chlorine atom at the 7-position and carboxylic acid groups at positions 1 and 9 imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

140937-16-2

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

7-chloroanthracene-1,9-dicarboxylic acid

InChI

InChI=1S/C16H9ClO4/c17-10-5-4-8-6-9-2-1-3-11(15(18)19)13(9)14(16(20)21)12(8)7-10/h1-7H,(H,18,19)(H,20,21)

InChI Key

DNWFSQJINWTDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C(C=C3)Cl)C(=C2C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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